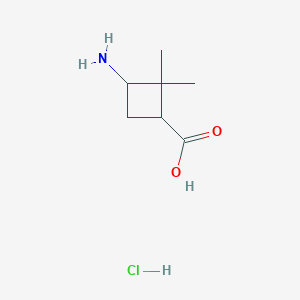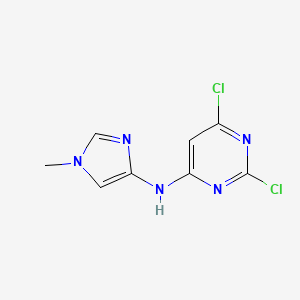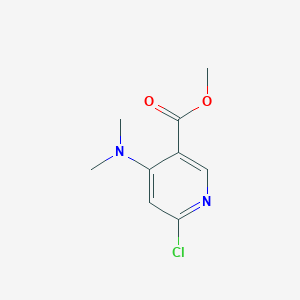
Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate
Vue d'ensemble
Description
“Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate” is a compound that contains a pyridine ring, which is a six-membered heterocyclic scaffold . This compound is available from several suppliers . The pyridine core is a common structural motif in natural products and has found applications in diverse fields .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been developed . This methodology has been used to synthesize a large number of 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis
The molecular structure of “Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate” can be analyzed using quantum chemical density functional theory (DFT) approach . The DFT/B3LYP method with cc-pVTZ basis set can be employed to obtain the optimized stable structure and vibrational frequencies .Chemical Reactions Analysis
Pyridine derivatives are known to be versatile nucleophilic catalysts for various reactions . They have been used in acylation reactions, esterifications, the Baylis-Hillman reaction, Dakin-West reaction, protection of amines, C-acylations, silylations, and applications in natural products chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate” can be analyzed using quantum chemical density functional theory (DFT) approach . The DFT/B3LYP method with cc-pVTZ basis set can be employed to obtain the optimized stable structure and vibrational frequencies .Applications De Recherche Scientifique
Enantioselective Synthesis and Catalysis
Methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate is used in the enantioselective synthesis of 4-(dimethylamino)-3-(1-hydroxyalkyl)pyridines and related compounds. These synthesized compounds serve as enantioselective nucleophilic catalysts, demonstrating significant catalytic properties in the stereoselective construction of quaternary centers (Busto, Gotor‐Fernández, & Gotor, 2006).
Synthesis of Novel Derivatives
This chemical has been used as a starting point in the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano [2,3-b]pyridine-3-carboxylate derivatives. These compounds are anticipated to have antihypertensive activity (Kumar & Mashelker, 2006).
Reactions with Nucleophiles
Ethyl 6-alkyl(phenyl)-2-methyl-4-(chloromethyl)pyridine-3-carboxylates, including those related to methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate, have been studied for their reactions with O- and N-nucleophiles. These reactions produce various pyridine-3-carboxylates and 1,2-dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones (Gadzhili et al., 2015).
Chemical Oxidation and Enzymatic Reduction
This compound is involved in the processes of chemical oxidation and enzymatic reduction, playing a key role in chemoenzymatic routes used for the preparation of optically active pyridine derivatives. These routes involve various lipases and oxidoreductases, highlighting the compound's utility in complex biochemical processes (Busto, Gotor‐Fernández, & Gotor, 2006).
Advanced Organic Synthesis
It is also a key intermediate in the advanced synthesis of various carboxylic esters and lactones. The compound, in the presence of basic catalysts, aids in the efficient and selective synthesis of these compounds, which are significant in pharmaceutical and chemical industries (Shiina et al., 2004).
Mécanisme D'action
Target of Action
It is structurally similar to methyl nicotinate , which is known to act as a rubefacient, thought to involve peripheral vasodilation .
Mode of Action
Based on its structural similarity to methyl nicotinate , it may also act as a rubefacient, causing peripheral vasodilation . This vasodilation enhances local blood flow at the site of application .
Biochemical Pathways
Methyl nicotinate, a structurally similar compound, is known to affect the vasodilation pathway .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Result of Action
Based on its structural similarity to methyl nicotinate , it may cause peripheral vasodilation, enhancing local blood flow at the site of application .
Action Environment
It is known to be stable in an inert atmosphere and at temperatures between 2-8°c .
Propriétés
IUPAC Name |
methyl 6-chloro-4-(dimethylamino)pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(2)7-4-8(10)11-5-6(7)9(13)14-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFHNBKUWLAAIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=NC=C1C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701159073 | |
| Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1404095-42-6 | |
| Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404095-42-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Pyridinecarboxylic acid, 6-chloro-4-(dimethylamino)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701159073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


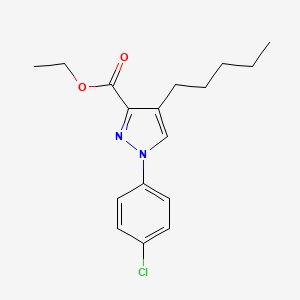
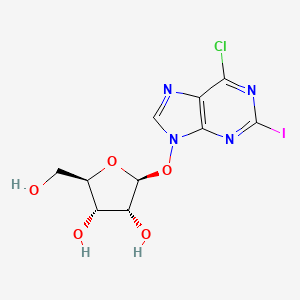


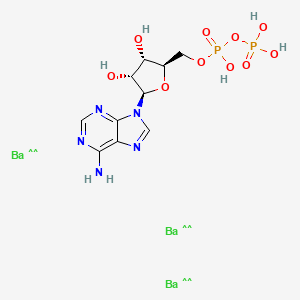
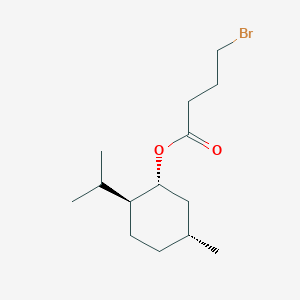



![2-(2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}phenoxy)ethan-1-ol](/img/structure/B1401561.png)

